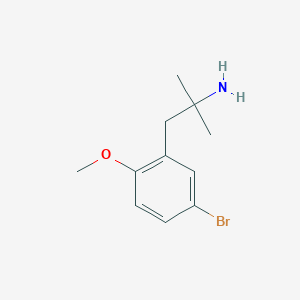![molecular formula C10H10BrNS B13602136 2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)
2-(2-Bromopropyl)benzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromopropyl)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a bromopropyl group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with 2-bromopropane under specific conditions. One common method includes:
Electrophilic Substitution: The reaction starts with the electrophilic substitution of benzo[d]thiazole with 2-bromopropane in the presence of a suitable catalyst, such as aluminum chloride or iron(III) chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of benzo[d]thiazole and 2-bromopropane to remove impurities.
Reaction Setup: Using industrial reactors with precise temperature and pressure control to optimize yield and purity.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-(2-Bromopropyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzo[d]thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-propylbenzo[d]thiazole.
科学研究应用
2-(2-Bromopropyl)benzo[d]thiazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Bromopropyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
2-(2-Bromopropyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-(2-Chloropropyl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(2-Iodopropyl)benzo[d]thiazole:
2-(2-Methylpropyl)benzo[d]thiazole: Lacks a halogen atom, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various chemical and biological applications.
属性
分子式 |
C10H10BrNS |
|---|---|
分子量 |
256.16 g/mol |
IUPAC 名称 |
2-(2-bromopropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNS/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3 |
InChI 键 |
HSWCBKVNKVVMIT-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NC2=CC=CC=C2S1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















